molecular formula C11H12FNO4S B12348327 (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12348327
M. Wt: 273.28 g/mol
InChI Key: ISYUAFVYETYRPO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorobenzenesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A derivative with a similar pyrrolidine ring structure but different substituents.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

(2R)-1-(4-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 4-fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C11H12FNO4S

Molecular Weight

273.28 g/mol

IUPAC Name

(2R)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12FNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1

InChI Key

ISYUAFVYETYRPO-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.